molecular formula C10H11ClO2 B3156016 Benzyl 2-chloropropanoate CAS No. 81577-34-6

Benzyl 2-chloropropanoate

Cat. No. B3156016
CAS RN: 81577-34-6
M. Wt: 198.64 g/mol
InChI Key: JZYXQRUIIAOBOQ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 487555

Molecular Structure Analysis

The molecular structure of Benzyl 2-chloropropanoate consists of a benzyl group attached to a 2-chloropropanoate moiety. The chlorine atom is bonded to the second carbon of the propanoate group. Refer to the ChemSpider link for a visual representation .

Scientific Research Applications

Catalysis in Esterification

Benzyl 2-chloropropanoate has been explored in the context of esterification reactions. The synthesis of related compounds like ethyl 2-chloropropanoate in acidic imidazolium ionic liquids has been studied. The role of these ionic liquids as catalysts in esterification, their acidities, and their relation to catalytic activity was a key focus. An optimal set of conditions for the esterification process was identified, demonstrating the potential for this compound in similar catalytic contexts (S. Hang, 2011).

Protonation Studies

In another study, the protonation of various carboxylic acids, including compounds related to this compound, was investigated. The study examined the interaction of these acids with hydrogen bromide, revealing insights into their basicities and the behavior of the acids in superacid systems (D. Clark, J. Emsley, F. Hibbert, 1989).

Protection of Alcohols

This compound's derivatives have been used in the protection of alcohols. For instance, in the synthesis of Methyl (R)‐(−)‐3‐Benzyloxy‐2‐Methyl Propanote, compounds such as 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate were used. This highlights its potential use in the protection and benzylation of alcohols (Kevin W. C. Poon, Philip A. Albiniak, G. Dudley, 2007).

Amino Acid Synthesis

This compound-related compounds play a role in amino acid synthesis. The synthesis of DL-serine and its derivatives from benzyl 2-az1do-3-benzyloxy-propanoate demonstrates the utility of this compound in the field of amino acid research and synthesis (F. Effenberger, G. Zoller, 1988).

Synthesis of Disinfectants

Research on the synthesis of 2-Benzyl-4-Chloro-Phenol, a disinfectant, utilized this compound-related compounds. This indicates the application of this compound in the synthesis of disinfectant chemicals (Sun Jing-xin, 2003).

properties

IUPAC Name

benzyl 2-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXQRUIIAOBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl alcohol (242 mL, 253 g, 2.34 mol) and pyridine (204 mL, 204 g, 2.57 mol) were dissolved in methylene chloride (2.5 L) and cooled to 0° C. 2-Chloropropanoyl chloride (250 mL, 327 g, 2.57 mol) was added dropwise keeping the temperature between 00° C. and 5° C. After addition the mixture was allowed to warm to RT overnight. The mixture was washed with 20% aqueous citric acid (2.5 L), saturated aqueous NaHCO3 (2.5 L), brine (2.5 L), dried (MgSO4), filtered and concentrated in vacuo. The resulting brown liquid (450 g) was dissolved in a small amount of methylene chloride and filtered through a short path of silica gel. After concentration, the crude was purified via bulb-to-bulb distillation (2*10−2 mbar, 90-95° C.) affording the title compound as a pale yellow liquid (420 g, 90%). 1H-NMR: (CDCl3, 300 MHz): δ ppm 1.75 (d, 3H, CH3), 4.45 (q, 1H, CHCl), 5.25 (s, 2H, CH2Ar), 7.40 (m, 5H, ArH).
Quantity
242 mL
Type
reactant
Reaction Step One
Quantity
204 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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